molecular formula C7H5N3O3 B11909886 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B11909886
M. Wt: 179.13 g/mol
InChI Key: BFPJROWRAOXDIS-UHFFFAOYSA-N
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Description

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and furan ring system.

Chemical Reactions Analysis

Types of Reactions: 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Biological Activity

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound includes a furo-pyrimidine framework, which is known for its diverse biological properties. The presence of amino and carboxylic acid functional groups contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been identified as selective inhibitors of protein kinase B (Akt), which is frequently overexpressed in various cancers. These inhibitors can modulate key signaling pathways involved in cell proliferation and survival, making them promising candidates for cancer treatment .

Enzyme Inhibition

The compound has shown potential as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension and cardiovascular diseases. Studies demonstrate that related pyrimidine derivatives exhibit inhibitory activity against ACE, suggesting that this compound may share similar properties .

Case Studies

  • Inhibition of PKB : A study on modified pyrimidine derivatives demonstrated that certain analogs could inhibit PKB with high selectivity. These compounds were effective in reducing tumor growth in xenograft models .
  • Antihypertensive Properties : Research involving 6-oxohexahydropyrimidine derivatives highlighted their potential as antihypertensive agents due to their ACE inhibitory activity. This suggests that this compound may also contribute to lowering blood pressure through similar mechanisms .

Data Tables

Activity Compound IC50 (nM) Notes
PKB InhibitionThis compoundTBDSelective inhibitor of PKB
ACE InhibitionRelated pyrimidine derivativesTBDPotential antihypertensive effects
Antitumor ActivityPyrrolo[2,3-d]pyrimidinesTBDEffective in reducing tumor growth

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10)

InChI Key

BFPJROWRAOXDIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(O1)C(=NC=N2)N)C(=O)O

Origin of Product

United States

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